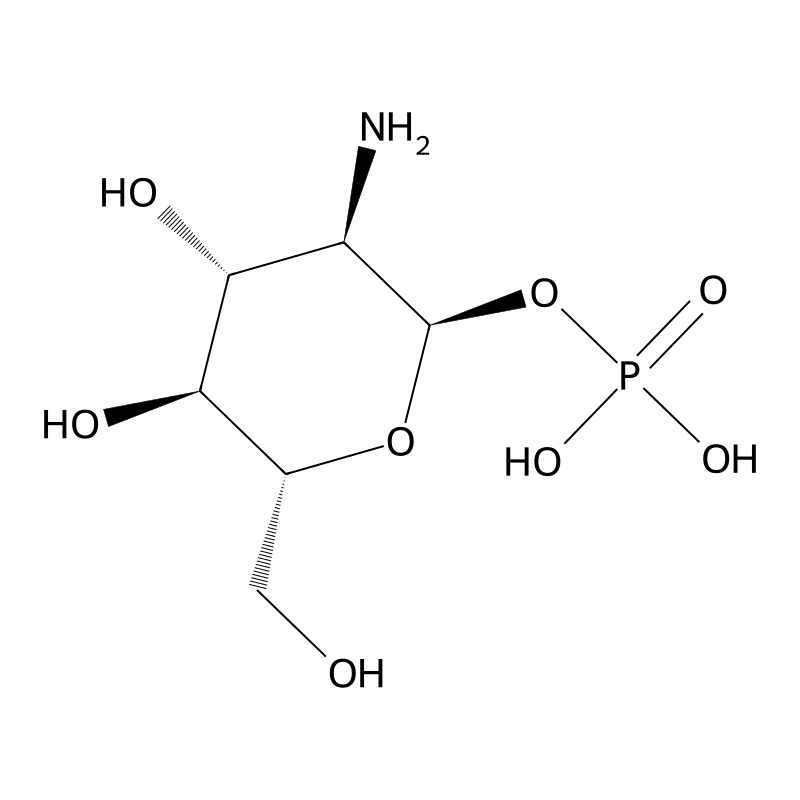

alpha-D-glucosamine 1-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Peptidoglycan Synthesis

Peptidoglycan is a vital component of the bacterial cell wall, providing strength and shape. GlcNAc-1P acts as a crucial building block. Enzymes utilize GlcNAc-1P as a substrate for the synthesis of peptidoglycan [].

Role in Enzyme Activity

Several enzymes involved in the creation of peptidoglycan, chitin, and chitosan utilize GlcNAc-1P as a substrate. These enzymes play a vital role in constructing the bacterial cell wall and other essential structures [].

Conversion to UDP-GlcNAc

GlcNAc-1P can be further converted to UDP-GlcNAc (uridine diphosphate N-acetylglucosamine). UDP-GlcNAc is a fundamental building block for the synthesis of various biopolymers, including peptidoglycan, chitin, and chitosan []. This conversion process allows for the incorporation of GlcNAc-1P derived units into these complex structures.

Alpha-D-glucosamine 1-phosphate is a phosphorylated derivative of glucosamine, a naturally occurring amino sugar. Its chemical formula is CHNOP, and it has a molecular weight of approximately 259.15 g/mol . This compound plays a crucial role in various biological processes, particularly in the synthesis of glycoproteins and glycolipids, which are essential for cellular structure and function.

The primary function of GlcN-1-P lies in its role as a substrate for the synthesis of UDP-GlcNAc (Equation 1) []. UDP-GlcNAc acts as a donor molecule in various biological processes, including:

- Cell wall synthesis: In bacteria, UDP-GlcNAc is used to build peptidoglycan, a major component of the bacterial cell wall [].

- O-glycosylation: UDP-GlcNAc can be attached to proteins in a process called O-glycosylation, which affects protein folding, stability, and function.

- N-glycosylation: While not directly involved, GlcN-1-P indirectly contributes to N-glycosylation by providing the precursor for UDP-GlcNAc, which is used in this process.

These methods provide flexibility depending on the desired purity and scale of production.

Alpha-D-glucosamine 1-phosphate is involved in several biological activities:

- Cell Signaling: It plays a role in signaling pathways that regulate cell growth and differentiation.

- Glycoprotein Synthesis: It is essential for the synthesis of glycoproteins, which are vital for cell-cell recognition and communication.

- Chitin Biosynthesis: In certain organisms, it serves as a precursor for chitin, a structural component of cell walls in fungi and exoskeletons in arthropods.

These activities underscore its importance in both human physiology and the biology of other organisms.

Alpha-D-glucosamine 1-phosphate has several applications:

- Biochemical Research: It is used as a biochemical reagent in proteomics and glycomics research to study glycosylation patterns.

- Pharmaceuticals: Potential therapeutic applications include its use in drug formulations targeting metabolic disorders or cancer therapies.

- Nutraceuticals: It may be included in dietary supplements aimed at joint health due to its involvement in cartilage metabolism.

These applications highlight its versatility in both research and industry.

Research on alpha-D-glucosamine 1-phosphate has revealed interactions with various biomolecules:

- Proteins: It interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism.

- Cell Membranes: Its role in glycoprotein synthesis indicates interactions with cell membrane components, influencing cellular signaling pathways.

- Other Sugars: It may compete with other sugar phosphates for enzymatic reactions, affecting metabolic flux.

These interactions are critical for understanding its biological roles and potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with alpha-D-glucosamine 1-phosphate. Here’s a comparison highlighting its uniqueness:

Alpha-D-glucosamine 1-phosphate is unique due to its specific configuration and role in human metabolism compared to these similar compounds. Its distinct interactions with enzymes and involvement in cellular processes make it an essential molecule for further study.

Bacterial UDP-N-Acetylglucosamine Precursor Biosynthesis

The biosynthesis of UDP-GlcNAc begins with glucosamine-6-phosphate (GlcN6P), which undergoes sequential enzymatic transformations to yield GlcN1P and ultimately UDP-GlcNAc. This pathway involves three key enzymes: GlmS (glucosamine-6-phosphate synthase), GlmM (phosphoglucosamine mutase), and GlmU (bifunctional glucosamine-1-phosphate acetyltransferase/uridyltransferase).

Role of Bifunctional GlmU in Acetyltransferase and Uridyltransferase Activities

GlmU catalyzes two sequential reactions:

- Acetyltransferase Activity: Transfer of an acetyl group from acetyl-CoA to GlcN1P, forming N-acetylglucosamine-1-phosphate (GlcNAc1P).

- Uridyltransferase Activity: Condensation of GlcNAc1P with UTP to yield UDP-GlcNAc, releasing pyrophosphate (PPi).

Key Structural and Functional Insights:

- Domain Organization: GlmU is a trimeric enzyme with an N-terminal uridyltransferase domain and a C-terminal acetyltransferase domain. The active sites are structurally distinct but functionally coordinated.

- Substrate Specificity:

- E. coli GlmU: Exhibits high acetyltransferase activity (Km for GlcN1P: ~0.2–0.5 mM) and uridyltransferase activity (Km for GlcNAc1P: ~0.1–0.3 mM).

- B. subtilis GlmU: Shows reduced acetyltransferase activity compared to E. coli, with mutations at residues C405 and A380 significantly impacting catalysis.

Table 1: Kinetic Parameters of GlmU Enzymes

| Organism | Acetyltransferase Km (GlcN1P) | Uridyltransferase Km (GlcNAc1P) | Reference |

|---|---|---|---|

| E. coli | 0.2–0.5 mM | 0.1–0.3 mM | |

| B. subtilis | 1.2–1.8 mM | 0.4–0.6 mM | |

| M. tuberculosis | 0.5 mM | 0.2 mM |

Phosphoglucosamine Mutase (GlmM) Catalyzed Isomerization Mechanisms

GlmM converts GlcN6P to GlcN1P via a ping-pong bi-bi mechanism involving glucosamine-1,6-diphosphate (GlcN1,6-diP) as an intermediate.

Mechanistic Steps:

- Phosphorylation of GlcN6P: GlcN6P binds to the phosphorylated enzyme (Ser102-P), forming GlcN1,6-diP and releasing GlcN1P.

- Dephosphorylation of GlcN1,6-diP: GlcN1,6-diP donates a phosphate group to GlcN1P, regenerating the phosphorylated enzyme.

Key Regulatory Features:

- Autophosphorylation: GlmM enzymes from E. coli, yeast, and other bacteria autophosphorylate using ATP, enabling activation in vivo.

- Substrate Channeling: GlcN1,6-diP remains tightly bound to the enzyme, minimizing dissociation during catalysis.

Substrate Channeling in Gram-Positive vs. Gram-Negative Bacterial Systems

Structural Implications:

X-Ray Crystallography Studies of GlmU Trimeric Architecture

N-Terminal Rossmann Fold Domain Interactions

The N-terminal domain of GlmU adopts a classic Rossmann fold, a structural motif characterized by alternating β-sheets and α-helices that facilitate nucleotide cofactor binding. In Mycobacterium tuberculosis GlmU, this domain spans residues 1–240 and forms a six-stranded parallel β-sheet flanked by α-helices, creating a binding pocket for acetyl-CoA and UDP-GlcNAc [1] [5]. Crystallographic analyses at 2.5 Å resolution demonstrate that the Rossmann fold undergoes conformational changes upon substrate binding, with loop regions (residues 140–155) reorienting to stabilize GlcNAc-1-P through hydrogen bonding to Asp105 and Arg144 [1] [3]. The domain’s flexibility is critical for coordinating the acetyltransferase and uridyltransferase activities, as mutations in the Rossmann fold (e.g., Arg144Ala) reduce catalytic efficiency by disrupting substrate positioning [5].

C-Terminal Left-Handed Parallel β-Helix Motif Organization

The C-terminal LβH domain (residues 251–424) forms a trimeric scaffold stabilized by hexapeptide repeats and hydrophobic packing. In Escherichia coli GlmU, this domain consists of seven parallel β-strands coiled into a left-handed helix, with each monomer contributing to a shared hydrophobic core [3] [5]. The trimeric interface buries approximately 1,800 Ų per subunit, mediated by salt bridges (Arg229–Asp271) and van der Waals interactions (Tyr312–Tyr312) [3]. Crystal structures of GlmU–UDP-GlcNAc complexes at 2.3 Å resolution reveal that the LβH domain positions the uridyltransferase active site near the trimer’s central axis, enabling coordinated transfer of uridine monophosphate (UMP) to GlcNAc-1-P [4] [5]. The structural conservation of this motif across bacterial species underscores its role in maintaining enzymatic oligomerization and activity.

Active Site Characterization Through Site-Directed Mutagenesis

Critical Cysteine Residues in Acetyltransferase Function

Cysteine residues Cys307 and Cys324 in E. coli GlmU are essential for acetyltransferase activity, as shown by alanine substitution experiments. The C307A mutation reduces catalytic efficiency by 1,350-fold, while C324A decreases activity eightfold, implicating these residues in acetyl-CoA binding or transition-state stabilization [6]. Structural data indicate that Cys307 forms a hydrogen bond with the pantetheine moiety of acetyl-CoA, whereas Cys324 stabilizes the thioester intermediate through hydrophobic interactions [6] [3]. Notably, enzyme inactivation by thiol-specific reagents (e.g., N-ethylmaleimide) is prevented by acetyl-CoA, confirming the proximity of these cysteines to the active site [6].

Magnesium Ion Coordination in Uridyltransferase Activity

Magnesium ions are indispensable for GlmU’s uridyltransferase activity, coordinating the pyrophosphate group of UTP to facilitate nucleophilic attack by GlcNAc-1-P. In the M. tuberculosis GlmU–UDP-GlcNAc complex (PDB: 3d8v), a Mg²⁺ ion is octahedrally coordinated by Asp259, Asp261, and four water molecules, positioning the β-phosphate of UDP-GlcNAc for catalysis [1] [4]. Mutagenesis of Asp259 to alanine abolishes uridyltransferase activity, underscoring the metal’s role in stabilizing the transition state [1]. Kinetic studies further reveal that Mg²⁺ increases substrate affinity by 20-fold, with a Kₘ for UTP decreasing from 1.2 mM to 60 µM in the presence of 5 mM MgCl₂ [1] [5].

Table 1: Structural Parameters of GlmU Crystallographic Studies

| Organism | PDB ID | Resolution (Å) | Ligand | Key Structural Features | Reference |

|---|---|---|---|---|---|

| M. tuberculosis | 3D8V | 2.5 | UDP-GlcNAc | Trimeric LβH domain; Mg²⁺ coordination site at Asp259/Asp261 | [1] [4] |

| E. coli | N/A | 2.1 | Coenzyme A, UDP-GlcNAc | Rossmann fold conformational changes; Cys307/Cys324 orientation | [2] [6] |

| E. coli (truncated) | N/A | 2.25 | None | Hexapeptide repeats in LβH domain; α-helical linker interactions | [3] [5] |

Table 2: Effects of Cysteine Mutagenesis on GlmU Acetyltransferase Activity

| Mutation | kₐₜ (s⁻¹) | Kₘ (Acetyl-CoA) (µM) | Kₘ (GlcN-1-P) (mM) | Activity Retention (%) | Reference |

|---|---|---|---|---|---|

| Wild-type | 12.4 | 45 | 0.8 | 100 | [6] |

| C307A | 0.009 | 48 | 0.9 | 0.07 | [6] |

| C324A | 1.55 | 43 | 0.7 | 12.5 | [6] |

| C296A | 11.8 | 44 | 0.8 | 95 | [6] |

| C385A | 12.1 | 46 | 0.7 | 97 | [6] |